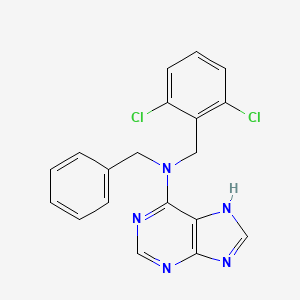

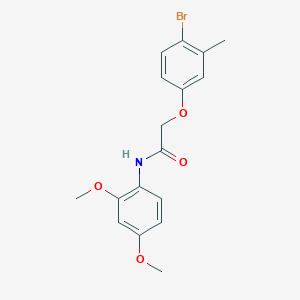

N-benzyl-N-(2,6-dichlorobenzyl)-9H-purin-6-amine

Übersicht

Beschreibung

“N-benzyl-N-(2,6-dichlorobenzyl)-9H-purin-6-amine” is a chemical compound with the molecular formula C21H26Cl2N2 . It has an average mass of 377.350 Da and a monoisotopic mass of 376.147308 Da .

Synthesis Analysis

Benzyl halides, which are widely used as alkylation reagents in drug synthesis, are potential genotoxic impurities (PGTIs) required to be controlled at trace levels . A simple derivatization HPLC-UV method was developed for the analysis of these residual trace benzyl halides in drug substances . Potassium iodide (KI) was used to convert the mixed benzyl halides into benzyl iodides before derivatization .Wissenschaftliche Forschungsanwendungen

Tautomerism and Alkylation in Purine Derivatives

N-benzyl-N-(2,6-dichlorobenzyl)-9H-purin-6-amine, as a purine derivative, shares properties with compounds like N-methoxy-9-methyl-9H-purin-6-amines. These compounds exhibit significant variations in amino/imino tautomer ratios, which are crucial for understanding their chemical behavior and potential applications in synthesis and pharmaceuticals. These variations are identified and characterized through NMR methods, providing insights into their structural and chemical properties (Roggen & Gundersen, 2008).

Synthesis and Labeling in Pharmaceutical Research

The compound is related to others used in the synthesis and labeling of pharmaceuticals. For instance, the synthesis of related purine derivatives, such as arprinocid, involves the introduction of carbon-14 labels, an essential process in the development and tracking of pharmaceutical compounds (Ellsworth, Meriwether, & Mertel, 1989).

Large-Scale Pharmaceutical Manufacturing

In the context of pharmaceutical manufacturing, derivatives of this compound can be synthesized on a large scale. For example, a two-step process has been developed for the preparation of a benzylpurine compound from commercially available materials. This process highlights the scalability and industrial applicability of purine derivatives in drug production (Shi et al., 2015).

Tubulin Polymerization Inhibitors in Cancer Research

Derivatives of purines, including those structurally similar to this compound, are explored as potential tubulin polymerization inhibitors. These compounds show promise in inhibiting cancer cell proliferation, making them valuable in cancer research (Zhou et al., 2017).

Acetylcholinesterase Inhibition for Alzheimer's Disease

Research into purine derivatives also extends to neurological diseases. Some compounds, similar in structure to this compound, have been studied for their acetylcholinesterase inhibition properties, which is relevant in the context of Alzheimer's Disease treatment (Kang et al., 2013).

Synthesis of Acyclic Nucleotide Analogues

The compound is structurally related to purine derivatives used in synthesizing acyclic nucleotide analogues. These analogues have potential applications in various fields, including antiviral research (Alexander et al., 2000).

DNA Repair Enzyme Activity Evaluation in Cancer Therapy

In cancer therapy research, derivatives of this compound have been synthesized for evaluating the activity of DNA repair enzymes like MGMT in tumor tissue. This research is crucial in understanding tumor resistance to certain anticancer drugs (Schirrmacher et al., 2002).

Agelasine Analogs in Antimycobacterial and Antiprotozoal Activity

Compounds structurally related to this compound have been investigated for their antimycobacterial and antiprotozoal activities. These studies contribute to the development of new therapeutic agents against infectious diseases (Roggen et al., 2011).

N-Benzyl Deprotection in Organic Synthesis

In organic synthesis, the N-benzyl group, a part of this compound, is commonly used as a protecting group. The study of its removal is vital for the development of various pharmaceuticals and natural products (Zhou et al., 2019).

Eigenschaften

IUPAC Name |

N-benzyl-N-[(2,6-dichlorophenyl)methyl]-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N5/c20-15-7-4-8-16(21)14(15)10-26(9-13-5-2-1-3-6-13)19-17-18(23-11-22-17)24-12-25-19/h1-8,11-12H,9-10H2,(H,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEUANFQWZQARP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=C(C=CC=C2Cl)Cl)C3=NC=NC4=C3NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-(PIPERIDIN-1-YL)ETHAN-1-ONE](/img/structure/B3572317.png)

![2-[4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetamide](/img/structure/B3572335.png)

![2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]benzoic acid](/img/structure/B3572351.png)

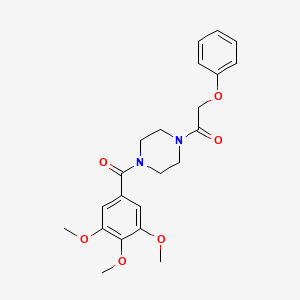

![[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B3572357.png)

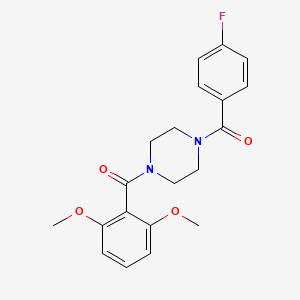

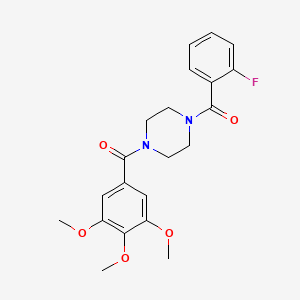

![(3-fluorophenyl)-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B3572359.png)

![BENZYL {[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}FORMATE](/img/structure/B3572386.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3572388.png)

![2-[4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B3572391.png)

![N-(4-bromophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3572409.png)

![2-{[(4-bromo-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B3572424.png)